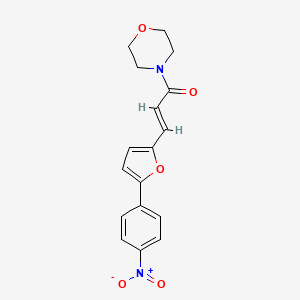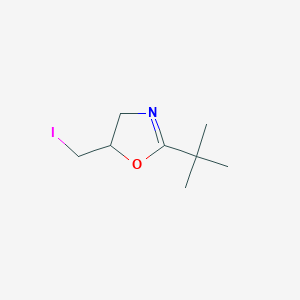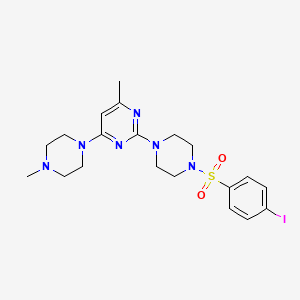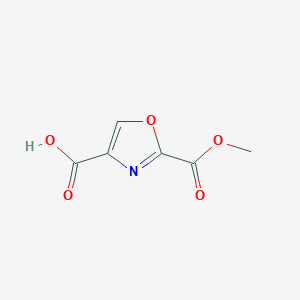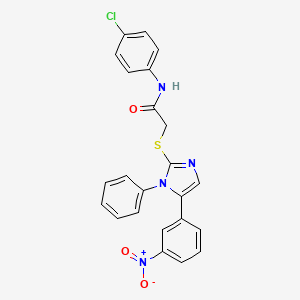
N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide" is a heterocyclic amide derivative that is likely to possess a complex molecular structure with potential biological activities. Although the specific compound is not directly described in the provided papers, similar compounds with chlorophenyl and nitrophenyl groups, as well as thiazole and imidazole rings, have been synthesized and studied for various biological activities, including antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the acylation of amine groups with activated carboxylic acids or their derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involved the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography. The crystal packing is often stabilized by hydrogen bonding, such as N—H···O and C—H···N bonds . The orientation of substituent rings, such as chlorophenyl and thiazole rings, can influence the overall molecular conformation and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be investigated using computational methods like density functional theory (DFT). For example, electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) calculations can be used to examine interactions with biological targets like DNA bases . The presence of functional groups like nitro, chloro, and thio groups can also influence the reactivity of the compound towards nucleophilic substitution reactions, as seen in the synthesis of AB-type monomers for polybenzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties like solubility, melting point, and stability. The antimicrobial and antioxidant activities of these compounds are often evaluated using assays like the ABTS antioxidant assay and microdilution method for antimicrobial activity . The anticancer properties are assessed through cytotoxicity assays against various cancer cell lines .
科学的研究の応用
Anticonvulsant Activity
N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been studied for their potential anticonvulsant activities. A related study found that certain imidazolyl-N-phenylacetamide derivatives exhibited significant activity against seizures induced by maximal electroshock. The compound 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was particularly noted for its effectiveness in this regard (Aktürk et al., 2002).
Antitumor Activity
This compound's derivatives have been explored for their antitumor properties. For instance, N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide derivatives demonstrated considerable anticancer activity against some cancer cell lines, suggesting potential in cancer therapy (Yurttaş et al., 2015).
Synthesis and Characterization
The compound and its derivatives have also been synthesized and characterized for their molecular structures. Such studies often involve spectroscopic techniques and provide a deeper understanding of the compound's properties, which can be critical for its applications in various fields (Salian et al., 2017).
Antibacterial Activity
There has been research into the antibacterial properties of derivatives of this compound. Studies have synthesized and tested various acetamide derivatives for their effectiveness against bacteria like S. aureus and E. coli, indicating their potential use as antibacterial agents (Desai et al., 2008).
Electrochemical Studies
Derivatives of this compound have been used in electrochemical studies, such as in the synthesis of copolymers for investigating optical and electrochromic properties. This suggests potential applications in materials science and electrochemical devices (Soylemez et al., 2015).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c24-17-9-11-18(12-10-17)26-22(29)15-32-23-25-14-21(27(23)19-6-2-1-3-7-19)16-5-4-8-20(13-16)28(30)31/h1-14H,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXVMLMAODZNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

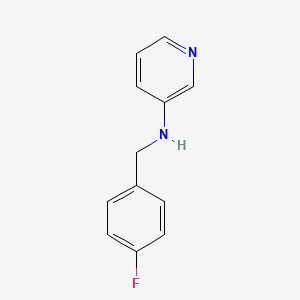
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
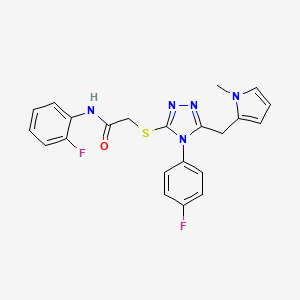
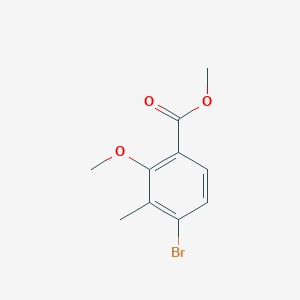
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
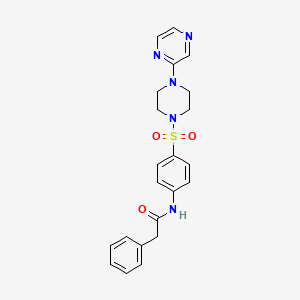
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
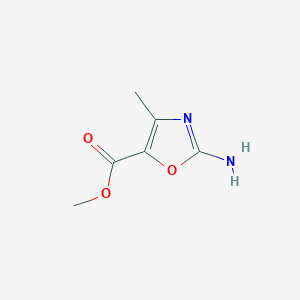
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
